Synthesis pathway of 3',5'-Di-O-benzyl Entecavir-13C2,15N
Synthesis pathway of 3',5'-Di-O-benzyl Entecavir-13C2,15N
Topic: Synthesis pathway of 3',5'-Di-O-benzyl Entecavir-13C2,15N Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Synthesis Protocol: 3',5'-Di-O-benzyl Entecavir- C , N
Executive Summary
This technical guide details the convergent synthesis of 3',5'-Di-O-benzyl Entecavir-
The synthesis strategy is defined by a Mitsunobu coupling between a chiral, benzyl-protected cyclopentyl carbocycle and a de novo synthesized, isotope-labeled purine base. The specific isotopic labeling pattern (
Retrosynthetic Analysis
The target molecule is disassembled into two key synthons: the Labeled Purine Base (2-Amino-6-chloropurine-
Logical Disconnection
-
Target: 3',5'-Di-O-benzyl Entecavir-
C , N. -
Disconnection: N9–C1' bond cleavage.
-
Synthons:
-
Fragment A (Base): 2-Amino-6-chloropurine, labeled at C4, C5, and N7 (derived from Glycine).
-
Fragment B (Carbocycle): (1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentan-1-ol.
-
Part 1: Synthesis of the Isotope-Labeled Base
Objective: Synthesis of 2-Amino-6-chloropurine-
Mechanism & Protocol
The synthesis follows a modified Traube Purine Synthesis , constructing the imidazole ring first, followed by the pyrimidine ring closure.
Step 1.1: Preparation of Glycinamide-
C
,
N
-
Reagents: Glycine-
C , N, Thionyl Chloride (SOCl ), Methanol, Ammonia (NH ). -
Workflow:
-
Suspend Glycine-
C , N in anhydrous methanol. -
Add SOCl
dropwise at 0°C to form the methyl ester hydrochloride. Reflux for 2h. -
Concentrate in vacuo.
-
Treat the residue with methanolic ammonia (7N) at room temperature for 12h to yield Glycinamide-
C , N.
-
Step 1.2: Cyclization to 2-Amino-6-chloropurine
-
Reagents: Phenylazomalononitrile, Formic acid, Sodium Dithionite, Chlorinating agent (POCl
). -
Workflow:
-
Condensation: React Glycinamide-
C , N with phenylazomalononitrile to form the intermediate pyrazole/imidazole precursor. -
Ring Closure: Cyclize using formamidine acetate or triethyl orthoformate to generate Guanine-
C , N. -
Chlorination: Convert Guanine-
C , N to 2-Amino-6-chloropurine- C , N using Phosphorus Oxychloride (POCl ) and N,N-Diethylaniline. -
Purification: Recrystallize from water/ethanol.
-
Validation:
-
MS (ESI+): M+3 shift relative to unlabeled standard.
- C NMR: Enhanced doublets at C4 and C5 positions (approx. 110-160 ppm region depending on solvent).
Part 2: Coupling and Functionalization
Objective: Coupling Fragment A and Fragment B to form the 3',5'-Di-O-benzyl Entecavir skeleton.
The Carbocycle Fragment
The synthesis utilizes (1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentan-1-ol .
-
Note: The benzyl (Bn) protecting groups are chosen specifically because they are stable to the basic conditions of the coupling and can be removed later using BCl
without hydrogenating the exocyclic methylene group (a common risk with Pd/C hydrogenolysis).
Step 2.1: Mitsunobu Coupling
This is the critical stereoselective step. The reaction inverts the stereochemistry at the cyclopentyl hydroxyl (C1'), installing the purine base in the desired configuration.
-
Reagents:
-
Triphenylphosphine (PPh
) -
Diisopropyl azodicarboxylate (DIAD)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane.
-
-
Protocol:
-
Charge: In a flame-dried reactor under Argon, dissolve the Carbocycle (1.0 eq), 2-Amino-6-chloropurine-
C , N (1.2 eq), and PPh (1.5 eq) in anhydrous THF. -
Activation: Cool the mixture to -10°C.
-
Addition: Add DIAD (1.5 eq) dropwise over 30 minutes. Maintain temperature < 0°C to minimize N7-isomer formation.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Quench with water, extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).
-
Critical Check: Isolate the N9-isomer (Major) from the N7-isomer (Minor). The N9 isomer is generally more polar.
-
Step 2.2: Hydrolysis to the Guanosine Analogue
The Mitsunobu product is the 6-chloro derivative. It must be converted to the carbonyl (guanine form).
-
Reagents: 2N NaOH (aq), THF.
-
Protocol:
-
Dissolve the coupled 6-chloro intermediate in THF.
-
Add 2N NaOH (5 eq).
-
Heat to reflux (60–70°C) for 4 hours.
-
Neutralization: Cool and adjust pH to 7.0 with 1N HCl.
-
Isolation: Extract with DCM, dry over Na
SO , and concentrate.
-
Result: 3',5'-Di-O-benzyl Entecavir-
Analytical Specifications
To validate the synthesis of this intermediate, the following data profile is required:
| Parameter | Specification | Rationale |
| Chemical Purity | > 98.0% (HPLC) | Essential for use as a reference standard. |
| Isotopic Enrichment | > 99 atom % | Prevents interference from unlabeled M+0 in mass spec. |
| Mass Shift | +3 Da (M+3) | Confirms incorporation of |
| 1H NMR | Confirms Benzyl protection and integrity of the alkene. | |
| 13C NMR | Enhanced doublets/satellites | Confirms specific positions of labels (C4/C5 of purine). |
Pathway to Final Entecavir (Reference Only)
While the target of this guide is the benzyl-protected intermediate, the final conversion to Entecavir involves:
-
Deprotection: Treatment with Boron Trichloride (BCl
) in DCM at -78°C.-
Why BCl
? Standard hydrogenolysis (H , Pd/C) will reduce the exocyclic double bond (impurity formation). BCl selectively cleaves benzyl ethers without affecting the alkene.
-
References
-
Bristol-Myers Squibb Company. (2002). Process for the preparation of entecavir. U.S. Patent No. 6,590,100. Link
-
Bisacchi, G. S., et al. (1997). BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity. Bioorganic & Medicinal Chemistry Letters, 7(10), 1275-1278. Link
-
Li, J., et al. (2010). Improved synthesis of Entecavir. Organic Process Research & Development, 14(3), 692-697. Link
-
Cambridge Isotope Laboratories. (2023). Stable Isotope Labeled Nucleosides and Nucleotides. Link
